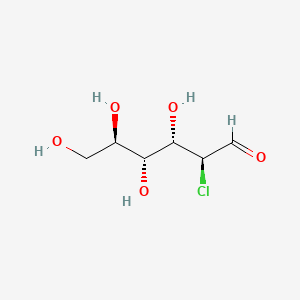

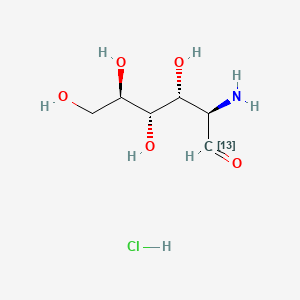

(2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal, also known as 2-chloro-3,4,5,6-tetrahydroxyhexanoic acid, is a naturally occurring organic compound with potential applications in a variety of scientific fields. It is a versatile compound with a wide range of applications in biochemistry, pharmacology, and biotechnology. This compound has been studied for its potential use in the synthesis of various compounds, its biochemical and physiological effects, and its mechanism of action.

Aplicaciones Científicas De Investigación

Antiviral Effects

2-Deoxy-2-chloro-D-mannose has been studied for its antiviral effects. It’s a dual D-Glucose and D-Mannose mimetic, which has shown potential against SARS-CoV-2 and other highly pathogenic viruses . The compound’s antiviral effects are linked to its ability to cause metabolic changes in the infected cell and several types of host cells that respond to the infection .

Glycolysis Inhibition

Among the metabolic changes caused by 2-Deoxy-2-chloro-D-mannose, the most prominent is the upregulated glycolysis process as the main pathway of glucose utilization . This upregulation of glycolysis is a common mechanism of cell adaptation to several viral infections . Therefore, glycolysis inhibitors, especially 2-Deoxy-2-chloro-D-mannose, have been intensively studied as antiviral agents .

Therapeutic Approaches for Viral Infections

The metabolic changes induced by 2-Deoxy-2-chloro-D-mannose provide potential targets for therapeutic approaches that could reduce the impact of infection . However, the compound’s poor pharmacokinetic properties limit its wide clinical application .

COVID-19 Treatment

2-Deoxy-2-chloro-D-mannose has been used in the treatment of COVID-19. It was given emergency approval for use in its oral formulation as an adjunct therapy along with the standard of care in hospitalized moderate-to-severe COVID-19 patients . According to the phase III clinical trial results, COVID-19 patients treated with 2-Deoxy-2-chloro-D-mannose did not require supplemental oxygen therapy by day three, compared to those treated with the standard of care .

Mecanismo De Acción

Target of Action

2-Deoxy-2-chloro-D-mannose, also known as (2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal, primarily targets the glycolysis pathway in cells . It is a metabolic inhibitor that has been shown to limit the multiplication of SARS-CoV-2 in-vitro . It competes with glucose for the same transporter and hexokinase .

Mode of Action

The compound interacts with its targets by substituting into the growing N-glycan chain for mannose, resulting in the truncation of the oligosaccharide chain due to the lack of a hydroxyl group in the C-2 position incorporated in the place of mannose . It effectively reduces the replication of SARS-CoV-2 in human cells by reducing the glycolytic flux, through competitive inhibition of glucose in binding with the enzyme hexokinase .

Biochemical Pathways

2-Deoxy-2-chloro-D-mannose affects the glycolysis pathway, a common mechanism of cell adaptation to several viral infections . The upregulation of the glycolysis pathway is a common phenomenon in virus-induced metabolic abnormalities, and as such has been considered a target for antiviral therapy .

Pharmacokinetics

It is known that after entering the cell, similar compounds like 2-deoxy-d-glucose are phosphorylated by hexokinase ii to 2-deoxy-d-glucose-6-phosphate, but unlike glucose, these compounds cannot be further metabolized by phosphoglucose isomerase .

Result of Action

The compound’s action results in the limitation of the multiplication of SARS-CoV-2 in-vitro . It has been shown to reduce the supplemental oxygen dependence on COVID-19 infected patients and make their recovery faster . It also induces type II cell death in gliomas .

Action Environment

The action, efficacy, and stability of 2-Deoxy-2-chloro-D-mannose can be influenced by environmental factors. For instance, D-mannose can compete with glucose for the same transporter and hexokinase, suppressing glycolysis, reducing mitochondrial reactive-oxygen-species and succinate-mediated hypoxia-inducible factor-1α, and thus reducing virus-induced proinflammatory cytokine production .

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-KVTDHHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)Cl)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)